2-Ethylbenzenecarboximidamide
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Overview
Description
2-Ethylbenzenecarboximidamide is an organic compound with the molecular formula C₉H₁₂N₂. It is a derivative of benzenecarboximidamide, where an ethyl group is substituted at the second position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzenecarboximidamide typically involves the reaction of 2-ethylbenzonitrile with ammonia or an amine under specific conditions. One common method is the Pinner reaction, where the nitrile is treated with an alcohol and hydrochloric acid to form an imino ether intermediate, which is then hydrolyzed to yield the carboximidamide .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as nickel or palladium may be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: 2-Ethylbenzoic acid.
Reduction: 2-Ethylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Ethylbenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethylbenzenecarboximidamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Benzimidazole: Shares a similar core structure but with different substituents.
2-Phenylbenzimidazole: Another derivative with a phenyl group instead of an ethyl group.
2-Methylbenzenecarboximidamide: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethylbenzenecarboximidamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
2-ethylbenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H3,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOJTVGSAYFMPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399050 |
Source
|
Record name | 2-ethylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184778-41-4 |
Source
|
Record name | 2-Ethylbenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184778-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-ethylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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